Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C11H20F6N2O4S2 . It is often used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular weight of Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is 422.4 g/mol . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis
Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is a solid at 20 degrees Celsius . It has a topological polar surface area of 86 Ų and contains 25 heavy atoms . It should be stored under inert gas as it is hygroscopic .Scientific Research Applications
Ionic Liquids and Conductivity
Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide is often used in the context of ionic liquids, particularly due to its ability to form novel salts with ammonium and pyrrolidinium cations. These salts exhibit reduced melting points and, in some cases, are molten at room temperature, making them effective as ionic liquids. Their high conductivity, with some achieving 2 mS cm−1, is especially notable, as is their glass-forming property, with glass transition temperatures around -90°C (McFarlane et al., 2000).
Electrolytes in Lithium Batteries
This compound has been utilized in lithium batteries, specifically as an electrolyte. For instance, in lithium-ion batteries, it has demonstrated the capability to improve the cyclability of a Li/LiFePO4 cell, highlighting its potential as a reliable component in battery technology (Pan et al., 2017).
Catalysis and Chemical Reactions
In the field of catalysis, this compound has been used in the synthesis of new phosphine gold(I) complexes, acting as a weakly coordinating counter-anion. These complexes have been found to be highly active in the catalysis of enynes cycloisomerizations, demonstrating the compound's utility in facilitating specific chemical reactions (Mézailles et al., 2005).
Thermophysical Properties
Research has also delved into understanding the thermophysical properties of ionic liquids containing cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide. These studies provide insights into the impact of cation isomerism and the substitution of a nitrogen atom for sulfur on the properties of such ionic liquids (Bhattacharjee et al., 2014).
Safety And Hazards
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cyclohexyl(trimethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2F6NO4S2/c1-10(2,3)9-7-5-4-6-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H,4-8H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPPIXBMHRHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1CCCCC1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
952155-74-7 | |
Record name | Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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